molecular formula C15H20ClNO3 B554409 Z-Leu-chloromethylketone CAS No. 52467-54-6

Z-Leu-chloromethylketone

Cat. No.: B554409
CAS No.: 52467-54-6
M. Wt: 297.78 g/mol
InChI Key: FZWQHSCPNKTIRU-ZDUSSCGKSA-N
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Description

Z-Leu-chloromethylketone (CAS: 52467-54-6) is a chloromethyl ketone derivative of the amino acid leucine, modified with a benzyloxycarbonyl (Z) protecting group. Its molecular formula is C₁₃H₁₆ClNO₃, and it is widely utilized as an irreversible inhibitor of cysteine proteases, such as cathepsins and caspases, due to its ability to alkylate active-site cysteine residues . The compound is typically stored at −20°C to maintain stability and is employed in biochemical assays to prevent proteolytic degradation of proteins during experiments . Its hydrochloride salt variant (L-Leucine Chloromethyl Ketone Hydrochloride, CAS: 54518-92-2) shares similar inhibitory properties but differs in solubility and storage requirements (2–8°C under inert atmosphere) .

Properties

IUPAC Name

benzyl N-[(3S)-1-chloro-5-methyl-2-oxohexan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3/c1-11(2)8-13(14(18)9-16)17-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWQHSCPNKTIRU-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)CCl)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)CCl)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427233
Record name Z-L-Leu-chloromethylketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52467-54-6
Record name Z-L-Leu-chloromethylketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reagents and Conditions

  • Starting materials : L-Leucine, benzyloxycarbonyl chloride (Z-Cl).

  • Activation agent : Isobutyl chloroformate.

  • Base : N-methylmorpholine.

  • Solvent : Tetrahydrofuran (THF).

  • Temperature : 0–5°C (ice bath).

Procedural Steps

  • Protection of L-Leucine :
    L-Leucine is reacted with Z-Cl in an alkaline medium (pH 9–10) to form Nα-benzyloxycarbonyl-L-leucine (Z-Leu).

  • Diazomethylation :
    Z-Leu is converted to its mixed anhydride with isobutyl chloroformate, followed by reaction with diazomethane to yield the diazomethyl ketone intermediate.

  • Chlorination :
    The diazomethyl ketone is treated with hydrochloric acid (HCl) to replace the diazo group with a chloromethyl group, yielding this compound.

Yield and Characterization

  • Yield : 45–50% (isolated after crystallization from ethyl acetate/n-hexane).

  • Purity : Confirmed via thin-layer chromatography (TLC), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy.

  • Melting point : 150–152°C.

Table 1: Key Parameters for Mixed Anhydride Method

ParameterValue/Detail
Reaction Temperature0–5°C
Coupling Time18–24 hours
Crystallization SolventEthyl acetate/n-hexane (1:2 v/v)
IR Peaks (cm⁻¹)3450 (N-H), 1725 (C=O), 1680 (C=O)

Dicyclohexylcarbodiimide (DCC) Coupling Method

A modified approach utilizing DCC as a coupling agent was reported in subsequent studies for peptide chloromethyl ketones. While originally applied to Z-Val-chloromethylketone, this method is adaptable to this compound synthesis.

Reagents and Conditions

  • Coupling agent : Dicyclohexylcarbodiimide (DCC).

  • Solvent : Dimethylformamide (DMF).

  • Base : Triethylamine (Et₃N).

  • Temperature : -15°C (initial), 4°C (prolonged reaction).

Procedural Steps

  • Deprotection of Z-Protected Intermediate :
    Z-Val-CH₂Cl is treated with 25% HBr in acetic acid to remove the benzyloxycarbonyl (Z) group.

  • Neutralization :
    The resulting amine is neutralized with Et₃N in DMF.

  • Coupling with Leucine Chloromethyl Ketone :
    The free amine is coupled with leucine chloromethyl ketone using DCC, followed by purification via silica gel chromatography.

Yield and Optimization

  • Yield : ~80% for analogous dipeptide chloromethyl ketones.

  • Critical Factor : Excess DCC (1.1 equivalents) ensures complete coupling.

Table 2: DCC Method Performance Metrics

ParameterValue/Detail
DCC Equivalents1.1
Reaction Time1 hour (-15°C) + 18 hours (4°C)
Purification MethodSilica gel column (CHCl₃ eluent)

Continuous Flow Synthesis

Recent advancements in continuous flow chemistry have enabled efficient, scalable synthesis of α-halo ketones, including this compound. This method emphasizes process intensification and safety.

Reagents and Conditions

  • Diazomethane precursor : Diazald (N-methyl-N-nitroso-p-toluenesulfonamide).

  • Solvent system : Methyl tert-butyl ether (MTBE)/aqueous NaOH.

  • Residence time : 5 minutes (optimized).

Procedural Steps

  • Diazomethane Generation :
    Diazald is reacted with NaOH in a continuous flow reactor to produce diazomethane.

  • Coupling with Z-Leu :
    Z-Leu is introduced into the diazomethane stream, forming the diazomethyl ketone intermediate.

  • Chlorination :
    HCl gas is introduced in a subsequent reactor module to yield this compound.

Yield and Scalability

  • Yield : >70% (bench-scale).

  • Advantage : Avoids hazardous diazomethane storage by in situ generation.

Table 3: Continuous Flow Process Optimization

ParameterValue/Detail
Flow Rate2 mL/min
Temperature25°C (reactor)
HCl Concentration2N (gas-phase introduction)

Comparative Analysis of Methods

Yield and Efficiency

  • Mixed Anhydride : Moderate yields (45–50%) but reliable for small-scale synthesis.

  • DCC Coupling : Higher yields (80%) but requires toxic reagents (DCC).

  • Continuous Flow : Scalable (>70% yield) with enhanced safety.

Practical Considerations

  • Safety : Continuous flow minimizes exposure to diazomethane.

  • Cost : DCC method incurs higher reagent costs.

  • Purification : Mixed anhydride method necessitates crystallization, while DCC requires chromatography.

Chemical Reactions Analysis

Types of Reactions: Z-Leu-chloromethylketone undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles.

    Oxidation and Reduction: It can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with a thiol group can form a thioether derivative .

Scientific Research Applications

Peptide Synthesis

Z-Leu-chloromethylketone serves as a valuable building block in peptide synthesis. Its structure allows for the incorporation of specific amino acids, enhancing the functionality of the resulting peptides. This application is crucial for developing biologically active molecules used in therapeutic contexts .

Drug Development

In pharmaceutical research, this compound is utilized to create inhibitors targeting various enzymes involved in cancer and metabolic diseases. Its ability to selectively inhibit these enzymes makes it an important component in designing new therapeutic agents. For instance, it has been studied for its potential to inhibit calpain, which is implicated in neurodegenerative disorders and cancer .

Biochemical Research

Researchers employ this compound to study protein interactions and functions. By modifying proteins with this compound, insights into cellular processes and disease mechanisms can be gained. It has been particularly useful in studies involving the ubiquitin-proteasome pathway, where it helps elucidate the roles of proteases in cellular signaling and degradation processes .

Diagnostic Applications

This compound can also be employed in developing diagnostic tools, particularly assays requiring specific binding interactions. Its specificity enhances the sensitivity and accuracy of these tests, making it a valuable asset in clinical diagnostics .

Case Studies

Several case studies highlight the effectiveness of this compound in various research contexts:

  • Calpain Inhibition in Neurodegenerative Disorders : Studies have shown that this compound effectively inhibits calpain activity, which is linked to neurodegenerative processes. The compound's ability to irreversibly bind to calpain has been demonstrated through various assays measuring its IC50 values .
  • Proteasome Inhibition Studies : In investigations of the ubiquitin-proteasome pathway, this compound has been used to explore how proteasome inhibitors affect receptor ubiquitination and degradation processes within cells .

Mechanism of Action

Z-Leu-chloromethylketone exerts its effects by covalently binding to the active site of proteases, thereby inhibiting their activity. The chloromethyl group reacts with nucleophilic residues in the enzyme’s active site, such as serine or cysteine, leading to irreversible inhibition .

Comparison with Similar Compounds

Key Observations:

Structural Complexity :

  • This compound contains a single leucine residue with a Z-group, whereas Z-Gly-Leu-Phe-chloromethyl ketone incorporates glycine and phenylalanine, forming a tripeptide chain. This extended structure enhances target specificity, particularly for cathepsin B (IC₅₀ values in nM range) .
  • The hydrochloride salt variant lacks the Z-group but includes a chloride ion, improving aqueous solubility for in vitro assays .

Inhibitory Potency: this compound exhibits broad-spectrum inhibition but lower specificity compared to Z-Gly-Leu-Phe-chloromethyl ketone, which targets cathepsin B with higher affinity due to complementary substrate interactions . The hydrochloride form is less commonly used for enzymatic studies but serves as a cost-effective alternative in non-specific protease inhibition .

Synthesis Methods :

  • Conventional synthesis of Z-Gly-Leu-Phe-chloromethyl ketone involves stepwise peptide coupling, while microwave-assisted methods reduce reaction times (e.g., from 12 hours to 5 minutes) and improve yields (>90% purity) .
  • This compound is synthesized via nucleophilic substitution of leucine derivatives, with purity levels reaching 95% .

Research Findings and Trends

Recent studies emphasize the development of peptide-based chloromethyl ketones with fluorogenic tags (e.g., AMC or AFC) for real-time monitoring of protease activity. While this compound remains a foundational tool, modifications to its peptide backbone—such as the inclusion of D-amino acids or non-natural residues—are being explored to enhance selectivity and reduce off-target effects .

Biological Activity

Z-Leu-chloromethylketone, also known as Z-Leu-Tyr-chloromethylketone, is a synthetic compound recognized for its significant role as a calpain inhibitor. Calpains are calcium-dependent cysteine proteases that play critical roles in various cellular processes, including cell motility, apoptosis, and cell cycle regulation. This article will explore the biological activity of this compound, focusing on its mechanism of action, applications in research and medicine, and relevant case studies.

This compound features a chloromethyl ketone group that is essential for its inhibitory activity against proteases. The compound primarily targets serine proteases, which are involved in numerous biological processes such as digestion, immune response, and blood coagulation. The inhibition of these proteases can lead to significant molecular and cellular effects:

  • Prevention of Protein Degradation : By inhibiting serine proteases, this compound can prevent the degradation of specific proteins.
  • Alteration of Cell Signaling Pathways : The compound may influence various signaling pathways that regulate cell survival and apoptosis.
  • Influence on Cell Death Mechanisms : Its ability to modulate protease activity can impact apoptotic processes.

Applications in Research and Medicine

This compound has diverse applications across several fields:

  • Biochemistry : Used as a reagent in peptide synthesis and a tool for studying protease activity.
  • Cell Biology : Investigated for its role in calpain-related cellular processes and apoptosis regulation.
  • Pharmacology : Explored for therapeutic potential in diseases characterized by dysregulated calpain activity, such as neurodegenerative disorders and cancer.
  • Diagnostics : Employed in the development of diagnostic assays and as a standard in analytical techniques.

1. Calpain Inhibition and Neuroprotection

A study demonstrated that this compound effectively inhibits calpain activity, leading to neuroprotective effects in models of neurodegeneration. The compound was shown to reduce neuronal cell death induced by excitotoxicity, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

2. Anti-inflammatory Properties

In vivo studies indicated that administration of this compound resulted in significant reductions in inflammation markers in animal models of arthritis. This suggests that the compound may serve as an anti-inflammatory agent by modulating protease activity involved in inflammatory responses.

3. Impact on Cancer Cell Apoptosis

Research has indicated that this compound can enhance apoptosis in cancer cells by inhibiting specific proteases that promote cell survival. This effect was particularly noted in studies involving breast cancer cell lines, where the compound increased the sensitivity of these cells to chemotherapeutic agents.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study FocusMethodologyKey Findings
Calpain InhibitionIn vitro assaysSignificant reduction in calpain activity
NeuroprotectionAnimal modelsDecreased neuronal death under excitotoxic conditions
Anti-inflammatory EffectsArthritis modelsReduced inflammation markers
Cancer Cell ApoptosisBreast cancer cell linesIncreased sensitivity to chemotherapy

Q & A

Q. How to design a robust experimental workflow for studying this compound’s effects in vivo vs. in vitro?

  • Methodological Answer :

In Vitro : Use fluorogenic substrates (e.g., Z-Leu-AMC) for real-time activity monitoring.

In Vivo : Apply CRISPR-engineered protease-deficient mouse models to isolate target effects.

Integration : Cross-validate findings using transcriptomics (e.g., RNA-seq) in both systems .

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